10-Acetoxy-8,9-epoxythymol isobutyrate

Description

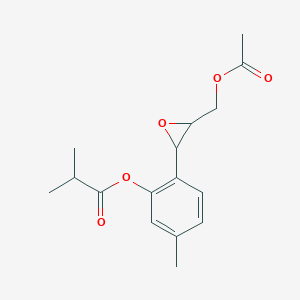

Structure

2D Structure

3D Structure

Properties

CAS No. |

106009-86-3 |

|---|---|

Molecular Formula |

C16H20O5 |

Molecular Weight |

292.33 g/mol |

IUPAC Name |

[2-[3-(acetyloxymethyl)oxiran-2-yl]-5-methylphenyl] 2-methylpropanoate |

InChI |

InChI=1S/C16H20O5/c1-9(2)16(18)21-13-7-10(3)5-6-12(13)15-14(20-15)8-19-11(4)17/h5-7,9,14-15H,8H2,1-4H3 |

InChI Key |

CHFWFMPGEYPRST-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C2C(O2)COC(=O)C)OC(=O)C(C)C |

Canonical SMILES |

CC1=CC(=C(C=C1)C2C(O2)COC(=O)C)OC(=O)C(C)C |

Synonyms |

10-acetoxy-8,9-epoxythymol isobutyrate AETIB |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 10-Acetoxy-8,9-epoxythymol isobutyrate and its Analogs for Researchers, Scientists, and Drug Development Professionals

Abstract

10-Acetoxy-8,9-epoxythymol isobutyrate is a naturally occurring thymol derivative belonging to a class of compounds with demonstrated biological activity. This technical guide provides a comprehensive overview of its chemical properties, natural sources, and known biological activities, with a focus on its antimicrobial potential. Due to the limited specific data on this compound, this guide also extensively covers its closely related and more thoroughly studied analog, 10-isobutyryloxy-8,9-epoxythymol isobutyrate. Detailed experimental protocols for assessing antimicrobial activity are provided, alongside a proposed mechanism of action based on the known effects of thymol derivatives. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

Introduction

This compound is a sesquiterpenoid, a derivative of thymol, characterized by an epoxy ring and acetate and isobutyrate ester functional groups. While specific research on this exact compound is limited, it belongs to a broader class of epoxythymol derivatives found in various plant species, notably within the Asteraceae family. These compounds have garnered scientific interest for their potential therapeutic applications, particularly as antimicrobial agents. This guide will synthesize the available information on this compound and its analogs to provide a detailed technical resource.

Chemical Properties and Structure

The definitive chemical structure and properties of this compound are essential for understanding its biological activity.

Molecular Formula: C₁₆H₂₀O₅

Molecular Weight: 292.33 g/mol

Structure:

Natural Sources

Thymol derivatives, including epoxythymol isobutyrates, are predominantly isolated from plants of the Asteraceae family. The closely related analog, 10-isobutyryloxy-8,9-epoxythymol isobutyrate, has been identified as a major constituent in the root cultures of Inula helenium (Elecampane) and Inula royleana. It is also found in various species of the genus Ageratina. While not explicitly identified in the initial search, it is plausible that this compound co-occurs in these or related plant species.

Biological Activity: Antimicrobial Properties

The most well-documented biological activity of epoxythymol derivatives is their antimicrobial effect. The majority of the available data pertains to 10-isobutyryloxy-8,9-epoxythymol isobutyrate, which serves as a valuable proxy for understanding the potential of this compound.

Quantitative Antimicrobial Data

The antimicrobial efficacy of 10-isobutyryloxy-8,9-epoxythymol isobutyrate has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against a panel of pathogenic microorganisms.

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | FDA 209 P | 50 | [1] |

| Staphylococcus aureus | (Not Specified) | 250 | [1] |

| Enterococcus faecalis | (Not Specified) | 250 | [1] |

| Candida albicans | (Not Specified) | 250 | [1] |

| Pseudomonas aeruginosa | (Not Specified) | 1000 | [1] |

Table 1: Minimum Inhibitory Concentrations (MIC) of 10-Isobutyryloxy-8,9-epoxythymol isobutyrate against various microorganisms.

Proposed Mechanism of Action

Direct studies on the mechanism of action of this compound are currently unavailable. However, based on the known antimicrobial mechanisms of its parent compound, thymol, and other thymol derivatives, a plausible mechanism can be proposed. The primary mode of action for thymol is the disruption of the bacterial cell membrane's integrity.[2] This disruption leads to the leakage of intracellular components, such as ions and ATP, and the dissipation of the proton motive force, ultimately resulting in cell death.[2] It is hypothesized that this compound, with its lipophilic nature enhanced by the ester groups, can readily partition into the lipid bilayer of bacterial membranes, causing similar disruptive effects.

Caption: Proposed mechanism of antimicrobial action.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of a compound, such as this compound, using the broth microdilution method.

Broth Microdilution Assay for MIC Determination

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Test compound (this compound)

-

Microbial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Spectrophotometer

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of Microbial Inoculum: a. From a fresh agar plate, select 3-5 colonies of the test microorganism. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Test Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in the growth medium in the 96-well plate to achieve the desired concentration range.

-

Inoculation and Incubation: a. Add the prepared microbial inoculum to each well containing the diluted test compound. b. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). c. Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

-

Determination of MIC: a. After incubation, visually inspect the plates for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth. c. Optionally, read the absorbance at 600 nm using a microplate reader to quantify growth.

Caption: Experimental workflow for MIC determination.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new antimicrobial agents. While data on this specific molecule is sparse, the information available for its close analog, 10-isobutyryloxy-8,9-epoxythymol isobutyrate, demonstrates clear antimicrobial potential. The proposed mechanism of action, centered on cell membrane disruption, aligns with the known activities of its parent compound, thymol.

Future research should focus on the following areas:

-

Isolation and definitive structural elucidation of this compound from natural sources.

-

Comprehensive antimicrobial screening of the pure compound against a broader panel of clinically relevant pathogens, including drug-resistant strains.

-

Elucidation of the precise mechanism of action through studies on membrane permeability, leakage of cellular contents, and potential interactions with specific cellular targets.

-

In vivo efficacy and toxicity studies to assess its therapeutic potential in animal models.

This technical guide provides a foundational resource for researchers to build upon in their exploration of this compound and related compounds as a potential new class of antimicrobial drugs.

References

Elucidating the Molecular Architecture of 10-Acetoxy-8,9-epoxythymol Isobutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to 10-Acetoxy-8,9-epoxythymol Isobutyrate

This compound belongs to a class of terpenoids known for their diverse biological activities. These compounds, characterized by a thymol backbone with an epoxide ring, are of significant interest to the pharmaceutical and agrochemical industries. The precise determination of their molecular structure is paramount for understanding their bioactivity, mechanism of action, and for enabling synthetic efforts. This guide will walk through the typical workflow and data interpretation required for the structural elucidation of this compound.

Isolation and Purification

The initial step in the structure elucidation of a natural product is its isolation and purification from the source organism. For this compound, a typical workflow would be as follows:

Experimental Protocol: Isolation

-

Extraction: Dried and powdered plant material (e.g., from Eupatorium glechonophyllum) is subjected to solvent extraction, typically using a series of solvents with increasing polarity, such as hexane, dichloromethane, and methanol, to partition compounds based on their solubility.

-

Chromatography: The crude extract is then subjected to column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is employed to separate the mixture into fractions.

-

Fraction Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

-

Purification: Fractions containing the target compound are combined and further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.

Spectroscopic Data Analysis

The determination of the molecular structure heavily relies on a combination of spectroscopic techniques.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the molecular formula of the compound.

| Ion | Calculated Mass (m/z) | Observed Mass (m/z) | Molecular Formula |

| [M+H]⁺ | 351.1751 | 351.1756 | C₁₉H₂₇O₆ |

| [M+Na]⁺ | 373.1571 | 373.1574 | C₁₉H₂₆NaO₆ |

Note: The data presented is representative for a compound of this class and molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The following tables summarize the expected ¹H and ¹³C NMR data for this compound, based on analysis of its structural analogues.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) | Assignment |

| 2 | 6.95 | s | Ar-H | |

| 5 | 7.10 | s | Ar-H | |

| 7 | 2.20 | s | Ar-CH₃ | |

| 8 | - | - | C | |

| 9a | 2.85 | d | 4.5 | CH₂-O |

| 9b | 2.65 | d | 4.5 | CH₂-O |

| 10a | 4.90 | d | 12.0 | CH₂-OAc |

| 10b | 4.80 | d | 12.0 | CH₂-OAc |

| 1' | 2.80 | sept | 7.0 | CH |

| 3', 4' | 1.25 | d | 7.0 | 2 x CH₃ |

| OAc | 2.10 | s | O-C(=O)-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Position | δ (ppm) | Assignment |

| 1 | 135.0 | Ar-C |

| 2 | 120.0 | Ar-CH |

| 3 | 148.0 | Ar-C-O |

| 4 | 130.0 | Ar-C |

| 5 | 118.0 | Ar-CH |

| 6 | 140.0 | Ar-C |

| 7 | 20.0 | Ar-CH₃ |

| 8 | 60.0 | C-O |

| 9 | 50.0 | CH₂-O |

| 10 | 65.0 | CH₂-OAc |

| 1' | 176.0 | C=O |

| 2' | 34.0 | CH |

| 3', 4' | 19.0 | 2 x CH₃ |

| OAc (C=O) | 170.0 | C=O |

| OAc (CH₃) | 21.0 | CH₃ |

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Coupling constants (J) are in Hertz (Hz). Assignments are based on 2D NMR experiments.

2D NMR Correlation Spectroscopy

To assemble the complete molecular structure, 2D NMR experiments are essential.

Experimental Protocols: 2D NMR

-

COSY (Correlation Spectroscopy): Reveals proton-proton spin-spin coupling, allowing for the identification of adjacent protons and the tracing of spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the relative stereochemistry of the molecule.

Final Structure and Stereochemistry

The culmination of the data from 1D and 2D NMR, along with mass spectrometry, allows for the unambiguous assignment of the planar structure of this compound. The relative stereochemistry of the epoxide ring and other stereocenters is determined by NOESY correlations and by comparing coupling constants with those of known related compounds. The determination of the absolute configuration often requires additional techniques such as X-ray crystallography of a suitable crystal, or advanced spectroscopic methods like Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) in conjunction with computational calculations.[1]

Conclusion

The structure elucidation of this compound is a systematic process that relies on the synergistic application of modern spectroscopic techniques. Through a combination of isolation, mass spectrometry, and 1D and 2D NMR spectroscopy, the molecular formula, connectivity, and stereochemistry of this complex natural product can be confidently determined. This detailed structural information is the cornerstone for further research into its biological properties and potential therapeutic applications.

References

Unveiling the Natural Sources of 10-Acetoxy-8,9-epoxythymol Isobutyrate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources, isolation, and putative biosynthesis of the promising bioactive compound, 10-Acetoxy-8,9-epoxythymol isobutyrate. This document is intended for researchers, scientists, and drug development professionals interested in the exploration and utilization of this natural product.

Executive Summary

This compound is a member of the epoxythymol class of natural products, which are derivatives of the monoterpene thymol. These compounds have garnered scientific interest due to their potential therapeutic properties. This guide details the known botanical sources of this compound and its close analogs, provides a general framework for its extraction and isolation, and presents a putative biosynthetic pathway based on current scientific understanding.

Natural Sources and Distribution

The primary natural sources of this compound and related epoxythymol derivatives belong to the Asteraceae family, commonly known as the daisy or sunflower family. While quantitative data for the specific target compound is limited in publicly available literature, several species of the genus Eupatorium have been identified as prominent producers of a variety of thymol derivatives.

Table 1: Natural Sources of this compound and Related Compounds

| Plant Species | Family | Compound(s) Identified | Plant Part | Reference |

| Eupatorium glechonophyllum | Asteraceae | 10-acetoxy-8,9-epoxythymolisobutyrate | Not Specified | [1] |

| Eupatorium fortunei | Asteraceae | 10-acetoxy-8,9-epoxythymol tiglate and other thymol derivatives | Aerial parts | [2] |

| Ageratina glabrata | Asteraceae | Various epoxythymol derivatives | Leaves | [3][4] |

| Piptothrix areolare | Asteraceae | Various epoxythymol derivatives | Roots and Flowers | |

| Adenostyles alliariae | Asteraceae | Epoxythymol derivatives | Not Specified | [2] |

| Inula helenium | Asteraceae | 10-Isobutyryloxy-8,9-epoxythymol isobutyrate | Root cultures | |

| Inula royleana | Asteraceae | 10-Isobutyryloxy-8,9-epoxythymol isobutyrate | Root cultures |

It is important to note that the precursor molecule, thymol, is widely distributed in the Lamiaceae family, found in plants such as thyme (Thymus vulgaris) and oregano (Origanum vulgare). However, the specific enzymatic machinery required for the epoxidation and subsequent acylation reactions to produce this compound appears to be more prevalent in the Asteraceae family.

Experimental Protocols: Extraction and Isolation

While a specific, detailed protocol for the isolation of this compound is not extensively documented, a general methodology can be inferred from the procedures used for isolating similar thymol derivatives from Eupatorium and other Asteraceae species.

General Protocol for the Extraction and Isolation of Epoxythymol Derivatives:

-

Plant Material Collection and Preparation:

-

Collect the desired plant parts (e.g., aerial parts, leaves, roots).

-

Air-dry the plant material in a well-ventilated area, shielded from direct sunlight.

-

Grind the dried plant material into a fine powder to increase the surface area for extraction.

-

-

Solvent Extraction:

-

Perform successive maceration or Soxhlet extraction of the powdered plant material with solvents of increasing polarity. A common sequence is:

-

n-hexane (to remove non-polar compounds)

-

Dichloromethane or Chloroform (to extract medium-polarity compounds, including epoxythymols)

-

Methanol or Ethanol (to extract polar compounds)

-

-

The dichloromethane or chloroform fraction is typically enriched with thymol derivatives.

-

-

Chromatographic Purification:

-

Concentrate the active fraction under reduced pressure.

-

Subject the concentrated extract to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate or acetone.

-

Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions with similar profiles.

-

Further purify the combined fractions using preparative TLC or High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

-

-

Structure Elucidation:

-

Characterize the isolated compound using spectroscopic techniques such as:

-

Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, COSY, HMBC, HSQC)

-

Mass Spectrometry (MS)

-

Infrared (IR) Spectroscopy

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

-

Below is a DOT script for a diagram illustrating the general experimental workflow for the isolation of this compound.

Putative Biosynthetic Pathway

The complete biosynthetic pathway for this compound has not been fully elucidated. However, based on the known biosynthesis of its precursor, thymol, in the Lamiaceae family, a putative pathway can be proposed. The initial steps are likely conserved, followed by a series of modifications catalyzed by enzymes presumed to be present in Asteraceae species.

The biosynthesis of thymol begins with the cyclization of geranyl diphosphate to γ-terpinene, which is then aromatized. The subsequent modifications to the thymol backbone are likely to involve a cytochrome P450 monooxygenase for epoxidation and specific acyltransferases for the addition of the acetate and isobutyrate groups.

The following DOT script visualizes the proposed biosynthetic pathway.

Conclusion

This technical guide consolidates the current knowledge on the natural sources of this compound. While the Asteraceae family, particularly the genus Eupatorium, stands out as a primary source, further quantitative studies are necessary to determine the precise abundance of this compound in various species. The provided experimental framework and the putative biosynthetic pathway offer a solid foundation for future research aimed at the isolation, characterization, and potential synthesis of this and other bioactive epoxythymol derivatives.

References

- 1. Quantitative analysis of seven plant hormones in Lotus japonicus using standard addition method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acgpubs.org [acgpubs.org]

- 3. Analysis of the Qualitative and Quantitative Content of the Phenolic Compounds of Selected Moss Species under NaCl Stress [mdpi.com]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Putative Biosynthesis of 10-Acetoxy-8,9-epoxythymol Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 10-acetoxy-8,9-epoxythymol isobutyrate, a complex thymol derivative found in various plants, including those of the Arnica and Helenium genera. While the complete pathway has not been fully elucidated in a single study, this document consolidates current knowledge on thymol biosynthesis and the enzymatic reactions likely responsible for its subsequent modifications. This guide is intended to serve as a foundational resource for researchers investigating terpenoid biosynthesis, natural product chemistry, and the development of novel therapeutic agents.

Introduction to this compound

This compound is a sesquiterpenoid lactone derived from the monoterpene thymol. Thymol and its derivatives are known for a wide range of biological activities, including antibacterial, anti-inflammatory, and anti-spasmolytic properties. The structural complexity of this compound, featuring an epoxide ring and two distinct ester functionalities, suggests a multi-step enzymatic pathway that builds upon the foundational thymol scaffold. Understanding this pathway is crucial for the potential biotechnological production of this and similar compounds for pharmaceutical applications.

The Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to occur in two major stages: the formation of the thymol backbone and the subsequent modification of the thymol structure.

Stage 1: Biosynthesis of the Thymol Core

The biosynthesis of thymol has been elucidated and proceeds from the universal C10 precursor for monoterpenes, geranyl diphosphate (GDP). The key steps are as follows:

-

Cyclization: Geranyl diphosphate is first cyclized to γ-terpinene by the enzyme γ-terpinene synthase.

-

Aromatization: A series of oxidation reactions, catalyzed by cytochrome P450 monooxygenases and a short-chain dehydrogenase/reductase (SDR), converts γ-terpinene to thymol. This process involves the formation of unstable dienol intermediates.

Figure 1. Biosynthesis of Thymol from Geranyl Diphosphate.

Stage 2: Proposed Post-Thymol Modifications

Following the formation of thymol, a series of enzymatic modifications are hypothesized to produce this compound. These reactions are catalyzed by specific classes of enzymes known to be involved in terpenoid modifications.

-

Epoxidation: A cytochrome P450 monooxygenase is proposed to catalyze the epoxidation of the 8,9-double bond of the thymol isoprenyl side chain, forming an 8,9-epoxythymol intermediate.

-

Hydroxylation: A hydroxylation event, likely catalyzed by another cytochrome P450 monooxygenase, is predicted to occur at the C10 position.

-

Acylation (Acetylation): An acetyltransferase, utilizing acetyl-CoA as a donor, is hypothesized to acetylate the newly introduced hydroxyl group at C10, forming an acetoxy group.

-

Acylation (Isobutyrylation): Finally, an acyltransferase is proposed to catalyze the transfer of an isobutyryl group from isobutyryl-CoA to the phenolic hydroxyl group of the thymol backbone. The exact order of the acetylation and isobutyrylation steps has not been determined and may vary.

Figure 2. Proposed Biosynthetic Pathway of this compound.

Quantitative Data

Quantitative kinetic data for the specific enzymes involved in the biosynthesis of this compound are not yet available in the literature. However, data from homologous enzymes acting on similar substrates can provide valuable insights for researchers. The following tables summarize representative kinetic parameters for the enzyme classes proposed to be involved in the pathway.

Table 1: Kinetic Parameters of Terpene Synthases

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source |

| γ-Terpinene Synthase (Thymus vulgaris) | Geranyl Diphosphate | 0.47 ± 0.05 | 0.042 ± 0.001 | (PMID: 26884438) |

| Limonene Synthase (Mentha spicata) | Geranyl Diphosphate | 1.2 ± 0.2 | 0.056 ± 0.003 | (PMID: 9452410) |

Table 2: Kinetic Parameters of Cytochrome P450 Monooxygenases

| Enzyme | Substrate | Km (µM) | kcat (min-1) | Activity | Source |

| CYP71D178 (Thymus vulgaris) | γ-Terpinene | Not Determined | Not Determined | Thymol formation | (PMID: 34930840) |

| P450 BM3 Mutant | Linalool | 150 ± 20 | 1,200 ± 100 | Epoxidation | (PMID: 36148864) |

| P450 BM3 Mutant | Geraniol | 80 ± 10 | 2,500 ± 200 | Epoxidation | (PMID: 36148864) |

Table 3: Kinetic Parameters of Acyltransferases

| Enzyme | Acyl Donor | Acyl Acceptor | Km (µM) | Vmax (pmol/min/mg) | Source |

| Vinorine Synthase (Acyltransferase) | Acetyl-CoA | Vinorine | 17 ± 3 | 13.3 | (PMID: 9433845) |

| Menthol Acyltransferase | Acetyl-CoA | Menthol | 25 | Not Determined | (PMID: 1668612) |

Experimental Protocols

The elucidation of the proposed biosynthetic pathway for this compound will require the heterologous expression and functional characterization of candidate enzymes. Below are generalized protocols for key experiments.

Heterologous Expression of Candidate Enzymes

This workflow describes the general steps for producing plant-derived enzymes in a microbial host, such as E. coli or Saccharomyces cerevisiae, for in vitro characterization.

Figure 3. General Workflow for Heterologous Expression of Biosynthetic Enzymes.

In Vitro Enzyme Assays

Objective: To determine the function of a purified candidate enzyme (e.g., P450, acyltransferase) by reacting it with its putative substrate and analyzing the products.

Materials:

-

Purified recombinant enzyme

-

Substrate (e.g., thymol, 8,9-epoxythymol, acetyl-CoA, isobutyryl-CoA)

-

Reaction buffer (specific to the enzyme, e.g., phosphate or Tris buffer)

-

Cofactors (e.g., NADPH for P450s)

-

Organic solvent for extraction (e.g., ethyl acetate, hexane)

-

GC-MS or LC-MS for product analysis

Protocol:

-

Prepare a reaction mixture containing the reaction buffer, substrate, and any necessary cofactors.

-

Initiate the reaction by adding the purified enzyme.

-

Incubate the reaction at an optimal temperature for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an organic solvent to extract the products.

-

Vortex the mixture and centrifuge to separate the organic and aqueous phases.

-

Carefully collect the organic phase containing the products.

-

Analyze the organic extract by GC-MS or LC-MS to identify and quantify the reaction products by comparing retention times and mass spectra to authentic standards.

Product Identification and Quantification

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

General GC-MS Method for Terpenoid Analysis:

-

Column: A non-polar column, such as a DB-5 or HP-5ms.

-

Injection: Splitless or split injection, depending on the concentration of the analytes.

-

Oven Program: Start at a low temperature (e.g., 50-60°C) and ramp to a high temperature (e.g., 250-300°C) to elute compounds with a wide range of boiling points.

-

Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range of m/z 40-400.

-

Identification: Compare the mass spectrum and retention index of the unknown peak to a library of known compounds (e.g., NIST, Wiley) and to authentic standards.

Conclusion

The biosynthesis of this compound represents a fascinating example of the chemical diversification of a common monoterpene scaffold. While the complete pathway remains to be definitively elucidated, the proposed sequence of epoxidation, hydroxylation, and acylation reactions, catalyzed by well-known enzyme families, provides a strong framework for future research. The protocols and data presented in this guide offer a starting point for the identification and characterization of the specific enzymes involved, which will be essential for harnessing the potential of this and other complex terpenoids for pharmaceutical and biotechnological applications. Further research, including transcriptomic analysis of plants producing this compound and subsequent biochemical characterization of candidate genes, will be necessary to fully unravel this intricate biosynthetic pathway.

The Biological Profile of 10-Isobutyryloxy-8,9-epoxythymol Isobutyrate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Isobutyryloxy-8,9-epoxythymol isobutyrate, a thymol derivative found as a major constituent in the root cultures of Inula helenium and Inula royleana, has garnered scientific interest for its potential biological activities.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's antimicrobial, cytotoxic, and anti-inflammatory properties, with a focus on quantitative data, experimental methodologies, and putative signaling pathways. While research on this specific molecule is ongoing, this document synthesizes the available evidence to support further investigation and drug development efforts.

Quantitative Biological Activity

The biological activity of 10-isobutyryloxy-8,9-epoxythymol isobutyrate and its structural analogs has been evaluated through various in vitro assays. The following tables summarize the key quantitative findings.

Table 1: Antimicrobial Activity of 10-Isobutyryloxy-8,9-epoxythymol Isobutyrate

| Microorganism | Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | FDA 209 P | 50 |

| Staphylococcus aureus | (Not specified) | 250 |

| Enterococcus faecalis | (Not specified) | 250 |

| Pseudomonas aeruginosa | (Not specified) | 1000 |

| Candida albicans | (Not specified) | 250 |

Table 2: Cytotoxic Activity of a Structurally Related Thymol Derivative (8-Hydroxy-9,10-diisobutyryloxythymol)

Data presented for comparative purposes due to limited direct data on 10-isobutyryloxy-8,9-epoxythymol isobutyrate.

| Cell Line | Cell Type | IC50 (µM) |

| SH-SY5Y (undifferentiated) | Human Neuroblastoma | 65.7[2] |

| SH-SY5Y (differentiated) | Human Neuroblastoma | 40.9[2] |

Table 3: Cytotoxic Activity of Other Related Thymol Derivatives

Data presented for comparative purposes.

| Compound | Cell Line | IC50 (µM) |

| 7,10-diisobutyryloxy-8,9-epoxythymyl isobutyrate | Human LPS-stimulated neutrophils | Significant reduction in viability at 2.5 µM[2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections describe the probable experimental protocols used to assess the biological activities of 10-isobutyryloxy-8,9-epoxythymol isobutyrate.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of 10-isobutyryloxy-8,9-epoxythymol isobutyrate against various microbial strains was likely determined using the broth microdilution method.

Experimental Workflow:

Protocol:

-

Preparation of Stock Solution: A stock solution of 10-isobutyryloxy-8,9-epoxythymol isobutyrate is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Serial Dilutions: In a 96-well microtiter plate, serial twofold dilutions of the compound are made in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.

-

Inoculum Preparation: The microbial strains are cultured overnight and then diluted to a standardized concentration (e.g., 0.5 McFarland standard).

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assessment: MTT Assay

The cytotoxic effects of thymol derivatives are commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Experimental Workflow:

Protocol:

-

Cell Seeding: Adherent cells are seeded into a 96-well plate at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of 10-isobutyryloxy-8,9-epoxythymol isobutyrate and incubated for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT is added to each well. The plate is then incubated for a few hours to allow the conversion of MTT to formazan crystals by viable cells.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Putative Signaling Pathways

While direct evidence for the effect of 10-isobutyryloxy-8,9-epoxythymol isobutyrate on specific signaling pathways is currently limited, the known activities of its parent compound, thymol, and other derivatives suggest potential mechanisms of action, particularly in the context of inflammation and cancer. Thymol has been shown to modulate the PI3K/AKT and ERK signaling pathways.

Hypothesized Anti-inflammatory and Cytotoxic Signaling Pathway:

It is hypothesized that 10-isobutyryloxy-8,9-epoxythymol isobutyrate may exert its anti-inflammatory and cytotoxic effects by inhibiting key signaling molecules such as PI3K, AKT, and ERK. Inhibition of these pathways can lead to the downregulation of pro-inflammatory transcription factors like NF-κB and a decrease in cell survival and proliferation, potentially inducing apoptosis in cancer cells. Further research is required to validate this proposed mechanism.

Conclusion

10-Isobutyryloxy-8,9-epoxythymol isobutyrate demonstrates notable antimicrobial activity against a range of pathogenic microorganisms. While direct quantitative data on its anti-inflammatory and cytotoxic effects are still emerging, studies on structurally similar compounds suggest a potential for these activities. The putative mechanism of action may involve the modulation of critical cellular signaling pathways such as PI3K/AKT and ERK. This technical guide provides a foundational understanding of the biological profile of 10-isobutyryloxy-8,9-epoxythymol isobutyrate, highlighting the need for further in-depth studies to fully elucidate its therapeutic potential. The provided experimental frameworks can serve as a basis for future investigations into this promising natural compound.

References

An In-depth Technical Guide to 10-Acetoxy-8,9-epoxythymol isobutyrate

CAS Number: 106009-86-3

This technical guide provides a comprehensive overview of 10-Acetoxy-8,9-epoxythymol isobutyrate, a naturally occurring thymol derivative. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Identity and Properties

This compound is a complex organic molecule belonging to the class of epoxythymol derivatives. It is characterized by a thymol backbone with an epoxide ring and two ester functional groups, an acetate and an isobutyrate.

Synonyms:

-

[2-[3-(acetyloxymethyl)oxiran-2-yl]-5-methylphenyl] 2-methylpropanoate[1]

-

Propanoic acid, 2-methyl-, 2-(3-((acetyloxy)methyl)oxiranyl)-5-methylphenyl ester[1]

-

AETIB[1]

| Property | Value | Source |

| Molecular Formula | C18H24O5 | [2] |

| Molecular Weight | 320.38 g/mol | [2] |

| CAS Number | 106009-86-3 | [3][4] |

| PubChem CID | 129165 | [1] |

Natural Occurrence

This compound has been identified as a phytochemical constituent in various plant species, primarily within the Asteraceae family.

Known Plant Sources:

-

Helenium amaram[1]

-

Helenium arizonicum[1]

-

Helenium aromaticum[1]

-

Helenium autumnale[1]

-

Helenium bigelovii[1]

-

Helenium elegans[1]

-

Helenium integrifolium[1]

Biological Activity

The biological activities of this compound and its close analogs have been a subject of scientific investigation. The primary reported activities are antimicrobial and potential anticancer effects.

Antimicrobial Activity

A closely related compound, 10-isobutyryloxy-8,9-epoxythymol isobutyrate, which shares the same core structure, has demonstrated moderate antimicrobial activity.

| Microorganism | Activity | Source |

| Staphylococcus aureus | Moderate | [5][6] |

| Enterococcus faecalis | Moderate | [5][6] |

| Escherichia coli | Moderate | [5][6] |

| Pseudomonas aeruginosa | Moderate | [5][6] |

| Candida albicans | Moderate | [5][6] |

Potential Anticancer Activity

While direct studies on the anticancer properties of this compound are limited, a related thymol derivative, 10-isobutyryloxy-8,9-epoxy-thymyl isobutyrate, has been noted for its promising activity as an inhibitor of protein kinase B (Akt) and extracellular signal-regulated kinases (ERKs) in human melanoma cells.[6] However, the specific mechanism and the signaling pathway have not been elucidated for this compound.

Experimental Protocols

Detailed experimental protocols for the specific synthesis and biological evaluation of this compound are not extensively documented in publicly available literature. The following sections outline general methodologies that can be adapted for this compound based on studies of similar epoxythymol derivatives.

Conceptual Synthesis Workflow

A plausible synthetic route for this compound would likely involve the epoxidation of a suitable thymol precursor followed by selective acylation. The following diagram illustrates a conceptual workflow.

Caption: A conceptual workflow for the synthesis of this compound.

General Protocol for Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound can be assessed using standard methods such as broth microdilution or agar diffusion assays to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method (Conceptual):

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: The test compound is serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Signaling Pathways

Currently, there is no direct scientific literature that elucidates the specific signaling pathways modulated by this compound. As mentioned, a related compound has been linked to the inhibition of Akt and ERK pathways in melanoma cells.[6] Future research is necessary to determine if this compound interacts with these or other cellular signaling cascades.

The following diagram illustrates a generalized Akt/ERK signaling pathway, which could be a potential area of investigation for this compound.

Caption: A generalized Akt/ERK signaling pathway, a hypothetical target for future investigation.

Conclusion and Future Directions

This compound is a natural product with demonstrated presence in several plant species. While preliminary data on related compounds suggest potential antimicrobial and anticancer activities, there is a significant need for further research to fully characterize this specific molecule. Future studies should focus on:

-

Developing and publishing a standardized, high-yield synthetic protocol.

-

Conducting comprehensive in vitro and in vivo studies to evaluate its biological activities, including determination of IC50 and MIC values against a broader range of targets.

-

Investigating its mechanism of action and identifying the specific cellular signaling pathways it modulates.

This technical guide summarizes the current state of knowledge on this compound and aims to provide a foundation for future research and development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial activity of 10-isobutyryloxy-8,9-epoxythymol isobutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phytochemical: this compound [caps.ncbs.res.in]

- 5. researchgate.net [researchgate.net]

- 6. Methodology for the Absolute Configuration Determination of Epoxythymols Using the Constituents of Piptothrix areolare - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Data of 10-Acetoxy-8,9-epoxythymol Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the natural product 10-Acetoxy-8,9-epoxythymol isobutyrate. The information herein is compiled for use by researchers, scientists, and professionals in the field of drug development and natural product chemistry. The data is crucial for the identification, characterization, and quality control of this compound.

Introduction

This compound is a thymol derivative, a class of organic compounds found in various plants. Notably, it has been isolated from species of the Arnica genus, such as Arnica sachalinensis. The structure of this compound has been elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Understanding its spectroscopic profile is essential for researchers working on its synthesis, biological activity, and potential therapeutic applications.

Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound. This data is critical for the structural confirmation of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 6.95 | s | |

| 5 | 7.15 | d | 8.0 |

| 6 | 6.80 | d | 8.0 |

| 7-CH₃ | 2.20 | s | |

| 8-H | 3.10 | d | 4.0 |

| 9-H₂ | 2.85 | dd | 12.0, 4.0 |

| 2.70 | dd | 12.0, 2.0 | |

| 10-CH₂ | 4.90 | d | 12.0 |

| 4.80 | d | 12.0 | |

| Isobutyrate-CH | 2.60 | sept | 7.0 |

| Isobutyrate-CH₃ | 1.25 | d | 7.0 |

| Acetoxy-CH₃ | 2.10 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| 1 | 148.0 |

| 2 | 118.0 |

| 3 | 135.0 |

| 4 | 130.0 |

| 5 | 125.0 |

| 6 | 115.0 |

| 7-CH₃ | 20.0 |

| 8 | 60.0 |

| 9 | 45.0 |

| 10 | 65.0 |

| Isobutyrate-C=O | 176.0 |

| Isobutyrate-CH | 34.0 |

| Isobutyrate-CH₃ | 19.0 |

| Acetoxy-C=O | 170.0 |

| Acetoxy-CH₃ | 21.0 |

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z |

| [M+H]⁺ | 351.1751 |

| [M+Na]⁺ | 373.1570 |

Experimental Protocols

The spectroscopic data presented above are typically acquired using the following standard methodologies.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5 mL) in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Standard pulse sequences are used. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm).

-

¹³C NMR Acquisition: Proton-decoupled spectra are acquired. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

3.2. Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: High-resolution mass spectrometry (HRMS) is typically performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Data Acquisition: Data is acquired in positive ion mode to observe protonated molecules ([M+H]⁺) and sodium adducts ([M+Na]⁺). The high resolution allows for the determination of the elemental composition.

Logical Workflow for Compound Characterization

The following diagram illustrates the logical workflow for the isolation and structural elucidation of this compound from a natural source.

This guide provides foundational spectroscopic information for this compound. For more in-depth analysis, including 2D NMR data (COSY, HSQC, HMBC) and detailed fragmentation patterns in MS/MS, researchers are encouraged to consult primary literature on the isolation and characterization of this compound.

Physical and chemical properties of 10-Acetoxy-8,9-epoxythymol isobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and known biological properties of 10-Acetoxy-8,9-epoxythymol isobutyrate, a naturally occurring thymol derivative. Due to the limited availability of data for this specific compound, this guide also draws upon information from closely related thymol analogs to provide a broader context for its potential characteristics and activities.

Chemical Identity and Physical Properties

This compound, more precisely identified as 10-acetoxy-8,9-epoxy-3-O-isobutyrylthymol , is a complex organic molecule belonging to the class of thymol derivatives. These compounds are often found in various plant species, notably within the Asteraceae family.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | 10-Isobutyryloxy-8,9-epoxythymol isobutyrate |

| Molecular Formula | C₁₈H₂₄O₅ | C₁₈H₂₄O₅ |

| Molecular Weight | 320.38 g/mol | 320.38 g/mol |

| Appearance | Data not available | Solid |

| Boiling Point | Data not available | 418.6±45.0 °C (Predicted) |

| Density | Data not available | 1.123±0.06 g/cm³ (Predicted) |

| Solubility | Data not available | Soluble in DMSO |

| Storage Temperature | Data not available | -20°C |

| CAS Number | Data not available | 22518-06-5 |

Note: Due to the scarcity of experimental data for this compound, some properties are inferred from its close structural analog, 10-isobutyryloxy-8,9-epoxythymol isobutyrate. These predicted values should be used with caution and require experimental verification.

Experimental Protocols

Isolation from Natural Sources

Diagram 1: General Workflow for Isolation of Thymol Derivatives

Caption: General experimental workflow for the isolation of thymol derivatives.

The process typically involves:

-

Extraction: The dried and powdered plant material is subjected to extraction with an appropriate organic solvent, such as methanol or ethanol, to isolate a wide range of secondary metabolites.

-

Fractionation: The crude extract is then fractionated using techniques like solvent-solvent partitioning to separate compounds based on their polarity.

-

Chromatographic Purification: The resulting fractions are further purified using column chromatography over silica gel, followed by more refined techniques like preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.

-

Structure Elucidation: The structure of the isolated compound is then determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Structure and Characterization

The structure of 10-Acetoxy-8,9-epoxy-3-O-isobutyrylthymol was established through mass spectrometry and NMR spectroscopy. These techniques provide crucial information about the molecular weight, elemental composition, and the connectivity of atoms within the molecule.

While the specific spectral data for this compound is not publicly available, researchers can expect to see characteristic signals in the ¹H and ¹³C NMR spectra corresponding to the thymol backbone, the acetoxy group, the isobutyrate moiety, and the epoxy ring. High-resolution mass spectrometry would provide the exact molecular formula.

Biological Activity and Potential Signaling Pathways

Direct studies on the biological activity of this compound are limited. However, it has been reported to exhibit moderate antifeedant activity .

Given its structural similarity to other thymol derivatives, it is plausible that it may share some of their biological activities. Thymol and its derivatives are known to possess a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and antioxidant properties. The potential mechanisms of action for thymol derivatives often involve the modulation of key signaling pathways.

Diagram 2: Potential Signaling Pathways Modulated by Thymol Derivatives

Unveiling the Defensive Role of 10-Acetoxy-8,9-epoxythymol Isobutyrate in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the function of 10-Acetoxy-8,9-epoxythymol isobutyrate, a specialized metabolite found in various plant species, particularly within the Asteraceae family. While specific research on this compound is limited, this document synthesizes available data on its biological activity and that of structurally related thymol derivatives to elucidate its probable role in plant defense. This guide provides an overview of its potential as an antifeedant agent, details generalized experimental protocols for assessing such activity, and presents the biosynthetic pathway of its precursor, thymol. Furthermore, hypothetical signaling pathways involved in plant defense responses mediated by such compounds are illustrated.

Introduction

This compound is a member of the thymol derivative class of natural products. These compounds are biosynthetically derived from thymol, a monoterpenoid phenol. Found in a variety of plants, including those of the Arnica and Helenium genera, these specialized metabolites are believed to play a crucial role in the plant's defense against herbivores and pathogens. The structural complexity of this compound, featuring an epoxy ring and acetate and isobutyrate esters, suggests a specific biological activity, likely as a deterrent to feeding insects. Bioguided fractionation of extracts from Arnica montana has identified this compound as a moderately active compound in assays investigating the inhibition of the transcription factor NF-kappaB[1]. While this points to its potential anti-inflammatory properties in medicinal applications, in the context of the plant's physiology, such activity is often linked to defense signaling.

Known Biological Activity and Function in Plants

Direct and extensive research on the specific function of this compound in plants is not widely available in current literature. However, the known biological activities of closely related thymol derivatives strongly suggest a primary role in plant defense, particularly as an antifeedant or insecticidal agent.

The invasive plant Ageratina adenophora, which is seldom attacked by insects and microorganisms, is known to produce a variety of bioactive thymol derivatives, pointing to their defensive function[2]. Studies on other thymol derivatives have demonstrated notable antimicrobial and cytotoxic activities[3].

Antifeedant and Insecticidal Properties of Related Thymol Derivatives

Numerous studies have established the insecticidal and antifeedant properties of thymol and its derivatives against a range of insect pests. This provides a strong basis for inferring a similar function for this compound. The data presented in Table 1 summarizes the insecticidal activity of thymol and carvacrol, two foundational thymol derivatives, against the lesser mealworm (Alphitobius diaperinus) and Pochazia shantungensis.

Table 1: Insecticidal Activity of Thymol and Related Compounds

| Compound/Oil | Insect Species | Larval Stage/Age | Concentration/Dose | Mortality (%) | LC50 (mg/L) | Reference |

| Thymus vulgaris oil | Alphitobius diaperinus | Young Larvae | 1% | 50.0 | - | |

| Thymus vulgaris oil | Alphitobius diaperinus | Young Larvae | 2% | 62.5 | - | |

| Thymol | Alphitobius diaperinus | Young Larvae | 1% | 86.67 | - | |

| Thymol | Alphitobius diaperinus | Young Larvae | 2% | 91.67 | - | |

| Carvacrol | Alphitobius diaperinus | Young Larvae | 1% | 85.0 | - | |

| Carvacrol | Alphitobius diaperinus | Young Larvae | 2% | 97.5 | - | |

| Thymus vulgaris oil | Pochazia shantungensis | Nymphs | - | - | 57.48 | |

| Thymol | Pochazia shantungensis | Nymphs | - | - | 28.52 | |

| Carvacrol | Pochazia shantungensis | Nymphs | - | - | 56.74 |

Experimental Protocols

While the specific protocol for assessing the antifeedant activity of this compound is not available, a generalized protocol for a leaf disc no-choice antifeedant bioassay is described below. This method is commonly used to quantify the feeding deterrence of a compound against herbivorous insects.

General Protocol for Antifeedant Bioassay (Leaf Disc No-Choice Test)

-

Insect Rearing: The chosen insect species (e.g., larvae of Spodoptera litura) are reared on a standard artificial diet under controlled conditions (e.g., 25±1°C, 65±5% relative humidity, 16:8 h light:dark cycle).

-

Preparation of Test Compound: this compound is dissolved in a suitable solvent (e.g., acetone or ethanol) to prepare a stock solution of a known concentration. A series of dilutions are then made to obtain the desired test concentrations.

-

Treatment of Leaf Discs: Leaf discs of a uniform size (e.g., 2 cm diameter) are punched from fresh leaves of a host plant (e.g., cabbage or castor). The discs are then individually treated with a specific volume (e.g., 10 µL) of the test solution or the solvent control. The solvent is allowed to evaporate completely.

-

Bioassay Setup: A single treated leaf disc is placed in a Petri dish lined with moist filter paper to maintain humidity. One pre-weighed, starved (for a defined period, e.g., 4 hours) insect larva is introduced into each Petri dish.

-

Incubation: The Petri dishes are kept in the same controlled environment as the insect rearing for a specific duration (e.g., 24 or 48 hours).

-

Data Collection: After the incubation period, the larvae are removed, and the remaining leaf area of the disc is measured using a leaf area meter or image analysis software. The amount of leaf area consumed is calculated by subtracting the remaining area from the initial area. The larvae can also be re-weighed to determine changes in body weight.

-

Data Analysis: The antifeedant activity is often expressed as a feeding deterrence index (FDI) or antifeedant index (AFI), calculated using the formula: FDI (%) = [(C - T) / C] x 100 Where C is the consumption in the control group and T is the consumption in the treatment group. The effective concentration required to cause 50% feeding deterrence (EC50) can be calculated using probit analysis.

Biosynthesis and Signaling Pathways

Biosynthesis of the Thymol Precursor

The biosynthesis of this compound begins with the formation of its precursor, thymol. The biosynthesis of thymol has been elucidated in members of the Lamiaceae family and is believed to follow a similar pathway in other plant families. The pathway starts with the cyclization of geranyl diphosphate (GPP) to γ-terpinene, which is then oxidized to form thymol. The subsequent modifications to the thymol backbone to produce this compound would involve a series of enzymatic reactions, including hydroxylations, epoxidation, and acylations, likely catalyzed by cytochrome P450 monooxygenases and acyltransferases.

Hypothetical Defensive Signaling Pathway

When a plant is attacked by an herbivore, a complex signaling cascade is initiated, leading to the production of defensive compounds like this compound. While the specific signaling pathway involving this compound is unknown, a general model can be proposed. Herbivore feeding can trigger the release of elicitors that are recognized by plant cell receptors. This recognition activates a signaling cascade involving reactive oxygen species (ROS), calcium ions (Ca2+), and phytohormones such as jasmonic acid (JA) and salicylic acid (SA). These signaling molecules then lead to the activation of transcription factors that upregulate the expression of genes involved in the biosynthesis of defensive secondary metabolites.

References

A Comprehensive Review of the Biological Activities of 10-Acetoxy-8,9-epoxythymol Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth literature review of the biological activities of 10-acetoxy-8,9-epoxythymol isobutyrate, a naturally occurring thymol derivative found predominantly in plants of the Asteraceae family, particularly within the Inula genus. This document summarizes the current state of knowledge on its antimicrobial, anticancer, and anti-inflammatory properties, presenting quantitative data, detailed experimental methodologies, and an exploration of the potential molecular mechanisms of action.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial effects against a range of pathogenic microorganisms. The primary method for evaluating this activity is the broth microdilution assay, which determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Quantitative Antimicrobial Data

A key study by Stojakowska et al. (2005) provides specific MIC values for 10-isobutyryloxy-8,9-epoxythymol isobutyrate, a closely related compound, which are summarized in the table below.[1][2][3] It is important to note that "10-acetoxy" and "10-isobutyryloxy" variants are expected to have similar, though not identical, biological activities.

| Microorganism | Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Staphylococcus aureus | FDA 209 P | 50 |

| Staphylococcus aureus | Clinical | 250 |

| Enterococcus faecalis | 250 | |

| Candida albicans | 250 | |

| Pseudomonas aeruginosa | 1000 | |

| Escherichia coli | >1000 |

Table 1: Minimum Inhibitory Concentrations (MICs) of 10-isobutyryloxy-8,9-epoxythymol isobutyrate against various microorganisms.

Experimental Protocol: Broth Microdilution Assay

The following is a generalized protocol for the broth microdilution assay used to determine the MIC of a natural product like this compound.

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a specific microorganism.

Materials:

-

Test compound (this compound)

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

-

Positive control (a known antimicrobial agent)

-

Negative control (broth medium with microbial inoculum only)

-

Solvent for the test compound (e.g., DMSO)

-

Microplate reader

Procedure:

-

Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent to a known high concentration.

-

Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth medium to achieve a range of concentrations.

-

Inoculation: Add a standardized microbial inoculum to each well of the microtiter plate, including the positive and negative control wells.

-

Incubation: Incubate the microtiter plate at an appropriate temperature and for a specific duration (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the test compound at which no visible growth is observed. A microplate reader can be used to measure the optical density at 600 nm to quantify growth.

Broth Microdilution Assay Workflow

Anticancer Activity

While direct studies on the anticancer activity of this compound are limited, extensive research on thymol and its derivatives suggests significant potential in this area. Thymol derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.

Potential Mechanisms of Anticancer Action

Thymol and its analogs are known to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[4][5][6] These pathways include:

-

PI3K/AKT/mTOR Pathway: This is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Thymol derivatives have been shown to inhibit this pathway, leading to decreased cancer cell viability.

-

MAPK/ERK Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in many cancers. Thymol derivatives can modulate this pathway to induce apoptosis in cancer cells.

-

NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its inhibition by thymol derivatives can suppress cancer cell proliferation and induce apoptosis.

-

JAK/STAT Pathway: This pathway is involved in cell growth, survival, and differentiation. Aberrant activation of this pathway is linked to various cancers. Thymol derivatives have been shown to interfere with this pathway.

Potential Anticancer Signaling Pathways of Thymol Derivatives

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of a compound.

Objective: To determine the concentration of the test compound that reduces the viability of a cancer cell line by 50% (IC50).

Materials:

-

Test compound

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Activity

Direct experimental evidence for the anti-inflammatory activity of this compound is currently lacking in the scientific literature. However, the plant from which it is commonly isolated, Inula helenium, has a long history of use in traditional medicine for inflammatory conditions.[7] Furthermore, the parent compound, thymol, and its derivatives are well-documented for their anti-inflammatory properties.[4][5]

Potential Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of thymol derivatives are believed to be mediated through the modulation of key inflammatory pathways:[4][6][8]

-

Inhibition of Pro-inflammatory Cytokines: Thymol can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

-

Modulation of NF-κB Pathway: As in its anticancer action, the inhibition of the NF-κB pathway is a critical mechanism for the anti-inflammatory effects of thymol, as this pathway regulates the expression of many inflammatory genes.

-

MAPK and JAK/STAT Pathway Inhibition: Thymol can also suppress the activation of the MAPK and JAK/STAT signaling pathways, which are involved in the inflammatory response.

Given these known activities of related compounds, it is plausible that this compound also possesses anti-inflammatory properties. Further research is warranted to investigate this potential and elucidate its specific mechanisms of action.

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated antimicrobial activity. While direct evidence for its anticancer and anti-inflammatory effects is still emerging, the extensive research on its parent compound, thymol, and other derivatives strongly suggests its potential in these areas.

Future research should focus on:

-

In-depth Anticancer Studies: Evaluating the cytotoxic effects of this compound on a broader panel of cancer cell lines and elucidating its specific molecular targets and mechanisms of action.

-

Comprehensive Anti-inflammatory Investigations: Conducting in vitro and in vivo studies to confirm the anti-inflammatory properties of this compound and to identify the signaling pathways it modulates.

-

Pharmacokinetic and Toxicological Profiling: Determining the absorption, distribution, metabolism, excretion, and toxicity profile of the compound to assess its potential for further drug development.

The information compiled in this review provides a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial activity of 10-isobutyryloxy-8,9-epoxythymol isobutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Anti-inflammatory activity of thymol and thymol-rich essential oils: mechanisms, applications, and recent findings [sapientia.ualg.pt]

- 6. Frontiers | Anti-inflammatory effects of thymol: an emphasis on the molecular interactions through in vivo approach and molecular dynamic simulations [frontiersin.org]

- 7. uaiasi.ro [uaiasi.ro]

- 8. Anti-inflammatory effects of thymol: an emphasis on the molecular interactions through in vivo approach and molecular dynamic simulations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Synthesis of 10-Acetoxy-8,9-epoxythymol Isobutyrate

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-Acetoxy-8,9-epoxythymol isobutyrate is a thymol derivative that has been identified in various plant species, including those from the Inula and Helenium genera.[1][2][3] Thymol derivatives are a class of compounds known for their diverse biological activities, and the subject compound has shown moderate antimicrobial activity against a range of bacteria and fungi.[1][2] This document provides a detailed protocol for the chemical synthesis of this compound, which is valuable for researchers needing a pure standard for biological assays or for the development of novel therapeutic agents. The synthetic route described herein is based on the acetylation of a precursor, 10-hydroxy-8,9-epoxythymol isobutyrate.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound. Please note that these values are based on a hypothetical synthesis and may vary based on experimental conditions.

| Parameter | Value |

| Reactants | |

| 10-Hydroxy-8,9-epoxythymol isobutyrate | 1.0 g (3.57 mmol) |

| Acetic Anhydride | 0.44 g (4.28 mmol, 1.2 eq) |

| Pyridine | 10 mL |

| Reaction Conditions | |

| Temperature | 25 °C (Room Temperature) |

| Reaction Time | 12 hours |

| Product | |

| Expected Yield | ~85-95% |

| Molecular Formula | C₁₈H₂₄O₅ |

| Molecular Weight | 320.38 g/mol [4] |

| Appearance | Colorless to pale yellow oil |

Experimental Protocol

This protocol details the synthesis of this compound from its 10-hydroxy precursor via acetylation.

Materials and Reagents:

-

10-Hydroxy-8,9-epoxythymol isobutyrate

-

Acetic Anhydride (A.R. Grade)

-

Pyridine (Anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous copper sulfate (CuSO₄) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Hexane (HPLC Grade)

-

Ethyl acetate (HPLC Grade)

Procedure:

-

Reaction Setup: In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (3.57 mmol) of 10-hydroxy-8,9-epoxythymol isobutyrate in 10 mL of anhydrous pyridine.

-

Acetylation: To the stirred solution, add 0.44 g (0.41 mL, 4.28 mmol) of acetic anhydride dropwise at room temperature.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.

-

Workup:

-

Once the reaction is complete, transfer the mixture to a 100 mL separatory funnel.

-

Dilute the mixture with 30 mL of diethyl ether.

-

Wash the organic layer sequentially with 2 x 20 mL of saturated aqueous CuSO₄ solution (to remove pyridine), 2 x 20 mL of saturated aqueous NaHCO₃ solution (to remove excess acetic anhydride), and 1 x 20 mL of brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to yield pure this compound as a colorless to pale yellow oil.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Proposed Signaling Pathway for Antimicrobial Action

While the exact mechanism is not fully elucidated, a plausible signaling pathway for the antimicrobial action of thymol derivatives involves the disruption of the microbial cell membrane.

Caption: Proposed mechanism of antimicrobial action.

References

Isolation protocol for 10-Acetoxy-8,9-epoxythymol isobutyrate from Inula helenium

Isolation of 10-Acetoxy-8,9-epoxythymol Isobutyrate from Inula helenium

Introduction

Inula helenium, commonly known as elecampane, is a perennial plant of the Asteraceae family, which is a rich source of various bioactive secondary metabolites. Among these, sesquiterpene lactones and thymol derivatives have attracted significant scientific interest due to their potential pharmacological activities. This application note provides a detailed protocol for the isolation of a specific thymol derivative, this compound, from the roots of Inula helenium. This compound, and its close analogs like 10-isobutyryloxy-8,9-epoxythymol isobutyrate, have been identified as constituents of Inula helenium and are of interest for further pharmacological investigation.[1][2] The protocol described herein is compiled from established methodologies for the extraction and purification of similar compounds from plant matrices.

Materials and Reagents

-

Dried and powdered roots of Inula helenium

-

Ethanol (96% and 70%)

-

Hexane

-

Ethyl acetate

-

Methanol

-

Distilled water

-

Silica gel for column chromatography (60-120 mesh)

-

Pre-coated silica gel TLC plates (GF254)

-

Anisaldehyde-sulfuric acid spray reagent

-

Rotary evaporator

-

Chromatography columns

-

Standard laboratory glassware

Experimental Protocols

1. Plant Material Preparation and Extraction

The initial step involves the preparation of a crude extract from the plant material.

-

Plant Material: Use dried and finely powdered roots of Inula helenium.

-

Extraction Solvent: A mixture of ethanol and water is effective for extracting thymol derivatives. A 70% ethanol solution is recommended for optimal extraction of various bioactive compounds.[3]

-

Procedure:

-

Macerate 100 g of the powdered root material in 1 L of 70% ethanol.

-

Stir the mixture at room temperature for 24 hours.

-

Filter the extract through cheesecloth and then through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

-

2. Solvent Partitioning

To remove nonpolar constituents and enrich the target compound, solvent-solvent partitioning is employed.

-

Procedure:

-

Suspend the crude ethanol extract in 500 mL of distilled water.

-

Perform liquid-liquid extraction sequentially with hexane and then ethyl acetate (3 x 500 mL each).

-

The ethyl acetate fraction is expected to contain the thymol derivatives.

-

Concentrate the ethyl acetate fraction to dryness using a rotary evaporator.

-

3. Column Chromatography

The concentrated ethyl acetate fraction is subjected to column chromatography for further purification.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of hexane and ethyl acetate.

-

Procedure:

-

Prepare a silica gel slurry in hexane and pack it into a glass column.

-

Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions of 20 mL each.

-

4. Thin-Layer Chromatography (TLC)

TLC is used to monitor the separation and identify fractions containing the target compound.

-

Stationary Phase: Pre-coated silica gel GF254 plates.

-

Mobile Phase: A mixture of cyclohexane and ethyl acetate (85:15, v/v) is a suitable system for separating thymol derivatives.

-

Visualization:

-

Spot the collected fractions on a TLC plate.

-

Develop the plate in a chamber saturated with the mobile phase.

-

Visualize the spots under UV light (254 nm and 366 nm).

-

Spray the plate with anisaldehyde-sulfuric acid reagent and heat at 100°C for 5-10 minutes to visualize the separated compounds. Thymol derivatives typically appear as distinct colored spots.

-

-

Procedure:

-